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Introduction
Samarium-149 (Sm-149) is a stable isotope and a significant neutron poison in thermal nuclear

reactors. Its high thermal neutron absorption cross-section can have a considerable impact on

the reactivity of the reactor core, necessitating accurate calculation and prediction of its

concentration. This document provides detailed application notes and protocols for the

methodology of calculating the Sm-149 poisoning effect, intended for researchers, scientists, and

professionals in relevant fields.

The poisoning effect of Sm-149 arises primarily from its production as a fission product and its

subsequent removal through neutron capture. Unlike Xenon-135, another major fission product

poison, Sm-149 is stable and does not decay, meaning it is only removed from the core through

neutron absorption ("burnout") or during fuel replacement.[1][2]

Theoretical Background
The concentration of Sm-149 in a reactor is governed by its production from the decay of

Promethium-149 (Pm-149) and its loss through neutron absorption. The production and decay

chain leading to Sm-149 is as follows:

Neodymium-149 (Nd-149) -> Promethium-149 (Pm-149) -> Samarium-149 (Sm-149)
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Nd-149 is produced directly from the fission of heavy nuclei such as Uranium-235 (U-235). Due

to its relatively short half-life, the decay of Nd-149 to Pm-149 is often considered instantaneous in

these calculations.[3][4] Pm-149 then decays to the stable Sm-149.

The rate of change of the atomic number density of Pm-149 (ngcontent-ng-c4139270029=""

_nghost-ng-c4104608405="" class="inline ng-star-inserted">

𝑁𝑃𝑚 NPm​

) can be described by the following differential equation:

ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

𝑑𝑁𝑃𝑚
𝑑𝑡 = 𝛾

𝑃𝑚
Σ𝑓𝜙 − 𝜆𝑃𝑚𝑁𝑃𝑚 − 𝜎𝑎,𝑃𝑚𝑁𝑃𝑚𝜙dtdNPm​​=γPm​Σf​ϕ−λPm​NPm​−σa,Pm​NPm​ϕ

Where:

ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

𝛾𝑃𝑚 γPm​

is the effective fission yield of Pm-149.

Σ𝑓 Σf​

is the macroscopic fission cross-section of the fuel.

𝜙ϕ

is the thermal neutron flux.

ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

𝜆𝑃𝑚 λPm​

is the decay constant of Pm-149.

ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

𝜎𝑎,𝑃𝑚 σa,Pm​
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is the microscopic absorption cross-section of Pm-149.

The rate of change of the atomic number density of Sm-149 (ngcontent-ng-c4139270029=""

_nghost-ng-c4104608405="" class="inline ng-star-inserted">

𝑁𝑆𝑚 NSm​

) is given by:

ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

𝑑𝑁𝑆𝑚
𝑑𝑡 = 𝜆𝑃𝑚𝑁𝑃𝑚 − 𝜎𝑎, 𝑆𝑚𝑁𝑆𝑚𝜙dtdNSm​​=λPm​NPm​−σa,Sm​NSm​ϕ

Where:

ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

𝜆𝑃𝑚 λPm​

is the decay constant of Pm-149.

ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

𝑁𝑃𝑚 NPm​

is the atomic number density of Pm-149.

ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

𝜎𝑎, 𝑆𝑚 σa,Sm​

is the microscopic absorption cross-section of Sm-149.

ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

𝑁𝑆𝑚 NSm​

is the atomic number density of Sm-149.

𝜙ϕ

is the thermal neutron flux.
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Equilibrium Concentrations
During steady-state reactor operation at a constant neutron flux, the concentrations of Pm-149

and Sm-149 can reach equilibrium values.

The equilibrium concentration of Pm-149 (ngcontent-ng-c4139270029="" _nghost-ng-

c4104608405="" class="inline ng-star-inserted">

𝑁𝑃𝑚, 𝑒𝑞 NPm,eq​

) is reached when ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-
star-inserted">

𝑑𝑁𝑃𝑚
𝑑𝑡 = 0dtdNPm​​=0

:

ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

𝑁𝑃𝑚, 𝑒𝑞 = 𝛾𝑃𝑚 Σ𝑓𝜙
𝜆𝑃𝑚 + 𝜎𝑎,𝑃𝑚𝜙

NPm,eq​=λPm​+σa,Pm​ϕγPm​Σf​ϕ​

The equilibrium concentration of Sm-149 (ngcontent-ng-c4139270029="" _nghost-ng-

c4104608405="" class="inline ng-star-inserted">

𝑁𝑆𝑚, 𝑒𝑞 NSm,eq​

) is reached when ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-
star-inserted">

𝑑𝑁𝑆𝑚
𝑑𝑡 = 0dtdNSm​​=0

:

ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

𝑁𝑆𝑚, 𝑒𝑞 = 𝜆𝑃𝑚𝑁𝑃𝑚, 𝑒𝑞

𝜎𝑎, 𝑆𝑚𝜙
= 𝛾𝑃𝑚 Σ𝑓 𝜆𝑃𝑚

(𝜆𝑃𝑚 + 𝜎𝑎,𝑃𝑚𝜙)𝜎𝑎, 𝑆𝑚
NSm,eq​=σa,Sm​ϕλPm​NPm,eq​​=(λPm​+σa,Pm​ϕ)σa,Sm​γPm​Σf​λPm​​

A key characteristic of Sm-149 is that at high neutron fluxes, where ngcontent-ng-

c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
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𝜎𝑎,𝑃𝑚𝜙 ≫ 𝜆𝑃𝑚 σa,Pm​ϕ≫λPm​

, the equilibrium concentration becomes largely independent of the neutron flux.[5]

Transient Behavior
Following a change in reactor power (and thus neutron flux), the concentrations of Pm-149 and

Sm-149 will undergo a transient before reaching a new equilibrium.

Reactor Shutdown: When the reactor is shut down (

𝜙 ≈ 0ϕ≈0

), the burnout of Sm-149 ceases. The existing inventory of Pm-149 continues to decay into
Sm-149, causing the Sm-149 concentration and its negative reactivity effect to increase and
peak after shutdown.[6]

Reactor Startup: Upon reactor startup, the accumulated Sm-149 begins to burn out, and its

concentration will decrease towards the new equilibrium value corresponding to the operating

power level.

Quantitative Data
The following tables summarize the key quantitative data required for calculating the Sm-149

poisoning effect.

Table 1: Half-lives and Decay Constants

Isotope Half-life Decay Constant (s⁻¹)

Neodymium-149 1.728 hours 1.11 x 10⁻⁴

Promethium-149 53.08 hours[7] 3.63 x 10⁻⁶[7]

Samarium-149 Stable 0

Table 2: Thermal Neutron Absorption Cross-Sections (at 2200 m/s)
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Isotope Cross-section (barns)

Promethium-149 ~1,600 - 2,500

Samarium-149 ~41,000 - 42,000[5][8]

Table 3: Cumulative Fission Yields of Promethium-149 for Thermal Fission

Fissile Isotope Fission Yield (%)

U-233 1.70

U-235 1.08

Pu-239 1.21

Pu-241 1.55

Experimental Protocols
Direct measurement of the Sm-149 concentration within an operating reactor core is challenging.

Therefore, the validation of Sm-149 poisoning calculations is typically performed indirectly by

measuring its effect on reactivity.

Protocol: Validation of Sm-149 Poisoning Calculation
through Reactivity Measurement
Objective: To experimentally validate the calculated reactivity worth of Sm-149 poisoning in a

research reactor.

Principle: The negative reactivity introduced by a neutron absorber like Sm-149 can be

determined by measuring the change in a calibrated control rod position required to maintain the

reactor at a critical state. This experimental data can then be compared with the predictions from

reactor physics codes that model the buildup and burnout of Sm-149.

Materials and Equipment:

Research reactor with a calibrated control rod system.
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Reactor instrumentation for monitoring power, flux, and control rod position.

Data acquisition system.

Validated reactor physics code (e.g., MCNP, Serpent, SCALE).

Procedure:

Initial Reactor State: Start with a reactor core where the Sm-149 concentration is well-known,

preferably after a long shutdown period to allow for the decay of most of the Pm-149 inventory

to Sm-149.

Reactor Startup and Operation:

Bring the reactor to a specific, constant power level.

Record the critical position of the calibrated control rods.

Maintain the reactor at this constant power for an extended period (several days) to allow

the Sm-149 concentration to approach equilibrium.

Continuously or periodically record the critical control rod position required to maintain the

constant power level. The movement of the control rods will compensate for the changing

reactivity due to the burnout of the initial Sm-149 and the buildup of new Sm-149 from Pm-

149 decay.

Reactor Shutdown:

After reaching a state of near-equilibrium Sm-149 concentration, shut down the reactor.

Immediately after shutdown, and at regular intervals for several days, perform critical

experiments at a very low power (to avoid significant Sm-149 burnout).

At each interval, measure the critical position of the calibrated control rods. This will track the

increase in negative reactivity due to the decay of the accumulated Pm-149 into Sm-149.

Data Analysis:
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Convert the measured control rod positions into reactivity values using the control rod

calibration curves.

Plot the experimental reactivity worth of Sm-149 as a function of time during both the

operational and shutdown phases.

Perform a simulation of the same operational and shutdown transient using a validated

reactor physics code with the known nuclear data for the Sm-149 production and absorption.

Compare the experimentally measured reactivity curve with the curve predicted by the

simulation.

Expected Results: The experimental and simulated reactivity curves should show good

agreement, thus validating the methodology and nuclear data used for calculating the Sm-149

poisoning effect. Discrepancies may indicate the need to refine the nuclear data or the reactor

model.

For more standardized procedures on reactivity measurements, refer to relevant ASTM

International standards, such as those under the purview of Subcommittee E10.05 on Nuclear

Radiation Metrology.[7]

Visualizations
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Caption: Production pathway of Samarium-149 from nuclear fission.
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Caption: Workflow for calculating the Samarium-149 poisoning effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for

every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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